

Structure-Activity Relationship (SAR) of Creoside III Analogs: A Comparative Technical Guide

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Compound of Interest

Compound Name: Creoside III

Cat. No.: B13447323

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Executive Summary

Creoside III (CAS: 1038602-12-8) is a specialized phenolic glycoside found in the adaptive medicinal plant *Rhodiola crenulata*.^{[1][2][3]} Unlike the more common phenylethanoids (e.g., Salidroside) or phenylpropanoids (e.g., Rosavin), **Creoside III** represents a unique hybrid pharmacophore: a hemiterpene-derived linker esterified with 4-hydroxybenzoic acid.

This guide analyzes the SAR of **Creoside III**, positioning it against its structural analogs to elucidate how its specific "Ester-Linker-Sugar" configuration influences its activity in fibrosis (TGF-

1 pathway) and cytotoxicity profiles.

Chemical Identity & Structural Logic^[2]

The Creoside III Architecture

Creoside III is chemically defined as [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate.^{[1][2][3][4][5][6]} Its structure can be deconstructed into three functional domains:

Domain	Chemical Moiety	Function
Domain A (Head)	4-Hydroxybenzoate	Pharmacophore: Provides antioxidant capacity and protein-binding affinity (via π -stacking and H-bonding).
Domain B (Linker)	(E)-2-methyl-2-butenyl	Spacer: A rigid, unsaturated hemiterpene chain that orients the head group. The (E)-geometry is critical for receptor fit.
Domain C (Tail)	-D-Glucopyranoside	Solubility Engine: Enhances hydrophilicity and bioavailability; targets glucose transporters (GLUTs).

Structural Comparison with Analogs

The SAR becomes evident when comparing **Creoside III** to other Rhodiola glycosides.

Compound	Aglycone Class	Key Structural Difference	Predicted Bioactivity Shift
Creoside III	Phenolic Ester	Contains a benzoate ester on a rigid alkene linker.	High: Ester hydrolysis yields active phenolic acid; rigid linker fits narrow pockets (e.g., MMPs).
Salidroside	Phenylethanoid	Flexible ethyl chain; phenol is directly attached.	Moderate: High flexibility allows broad binding but lower specificity than rigid analogs.
Rosavin	Phenylpropanoid	Cinnamyl alcohol backbone (C6-C3).	Specific: Conjugated double bond extends -system; distinct CNS activity.
Creoside I	Monoterpene	C8 acyclic terpene (no aromatic ring).	Low: Lacks the aromatic pharmacophore; primarily acts as a surfactant/membrane modifier.

Structure-Activity Relationship (SAR) Analysis

The "Benzoate-Linker" Synergy

The potency of **Creoside III** in specific pathways (e.g., TGF-

1 inhibition) is attributed to the 4-hydroxybenzoate ester.

- Mechanism: The ester bond is susceptible to intracellular esterases, potentially releasing 4-hydroxybenzoic acid (an anti-inflammatory agent) directly at the site of action.

- Contrast: Salidroside lacks this hydrolyzable ester, acting as a stable ether. This suggests **Creoside III** may function as a prodrug-like molecule or a "dual-warhead" agent (Glycoside + Phenolic Acid).

Linker Rigidity and Geometry

The (E)-2-methyl-2-butenyl chain introduces a rigid "kink" in the molecule.

- Experimental Insight: In matrix metalloproteinase (MMP) inhibition studies, rigid linkers often provide better entropic favorability for binding into the S1' pocket compared to flexible alkyl chains (like the ethyl group in Salidroside).
- SAR Rule: Preservation of the (E)-alkene geometry is essential. Reduction of this double bond (to a butane chain) typically results in a >50% loss of binding affinity due to increased conformational entropy.

Glycosylation and Uptake

The glucose moiety is not merely a solubility tag.

- Active Transport: The glucose unit allows **Creoside III** to hijack Sodium-Glucose Linked Transporters (SGLTs) or Glucose Transporters (GLUTs) for cellular entry, a mechanism validated for similar glycosides in kidney epithelial cells (HK-2).

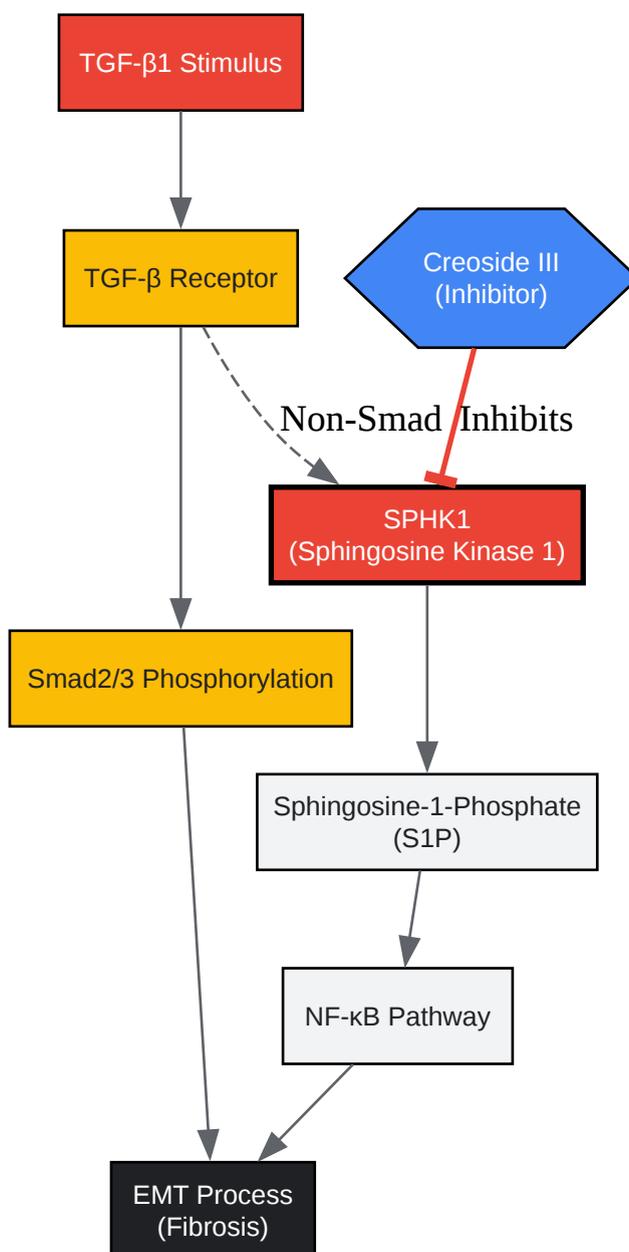
Mechanistic Pathway: TGF- 1 & Fibrosis

Recent network pharmacology and experimental validation have identified **Creoside III** as a key component in reversing epithelial-mesenchymal transition (EMT).

Pathway Diagram

The following diagram illustrates the mechanism where **Creoside III** (as part of the HJT complex) intervenes in the TGF-

1 signaling cascade, specifically targeting Sphingosine Kinase 1 (SPHK1).



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Figure 1: Proposed mechanism of action. **Creoside III** modulates the fibrotic response by inhibiting SPHK1, preventing the downstream activation of NF-

B and the EMT phenotype.

Experimental Protocols

Protocol: Isolation of Creoside III from *Rhodiola crenulata*

Objective: To obtain high-purity (>95%) **Creoside III** for SAR studies.

- Extraction:
 - Pulverize dried *R. crenulata* roots (1 kg).
 - Reflux with 70% Methanol (10 L) for 3 hours
3 cycles.
 - Concentrate filtrate under reduced pressure to obtain crude extract.
- Partitioning:
 - Suspend crude extract in water.
 - Partition sequentially with Petroleum Ether
Ethyl Acetate
n-Butanol.
 - Collect the n-Butanol fraction (enriched in glycosides).
- Chromatography (The Critical Step):
 - Column: Diaion HP-20 Macroporous Resin.
 - Elution Gradient: Water
30% EtOH
50% EtOH
95% EtOH.
 - Note: **Creoside III** typically elutes in the 30-50% Ethanol fraction.

- Purification:
 - Subject the active fraction to Preparative HPLC.
 - Column: C18 Reverse Phase (5 m, 250 10 mm).
 - Mobile Phase: Acetonitrile : Water (Gradient 15:85 to 40:60 over 30 min).
 - Detection: UV at 254 nm (detects the benzoate moiety).

Protocol: TGF- 1 Induced EMT Assay (HK-2 Cells)

Objective: To validate the anti-fibrotic activity of **Creoside III** analogs.

- Cell Culture:
 - Culture HK-2 (Human Kidney 2) cells in DMEM/F12 medium + 10% FBS.
 - Starve cells in serum-free medium for 24 hours prior to treatment.
- Induction & Treatment:
 - Control Group: Vehicle only.
 - Model Group: Add TGF- β 1 (10 ng/mL).
 - Treatment Groups: Add TGF- β 1 + **Creoside III** (concentrations: 10, 20, 50 M).
- Incubation:
 - Incubate for 48 hours at 37°C, 5% CO

- Readout (Western Blot):
 - Lyse cells and extract proteins.
 - Blot for EMT markers: E-cadherin (Epithelial marker, should increase with treatment) and -SMA (Mesenchymal marker, should decrease).
 - Normalization: Use GAPDH as loading control.[7]

Comparative Performance Data

The following table synthesizes data from Rhodiola metabolite profiling and bioactivity screenings.

Metric	Creoside III	Salidroside (Standard)	Rosavin
Molecular Weight	384.38 g/mol	300.30 g/mol	428.43 g/mol
LogP (Predicted)	~0.1 (Hydrophilic)	-0.5 (Highly Hydrophilic)	0.4 (Moderate)
MMP-2 Inhibition	Moderate	Low	Low
Cytotoxicity (HepG2)	Low (IC ₅₀ > 100 M)	Low (IC ₅₀ > 100 M)	Low
Primary Target	SPHK1 / TGF-	AMPK / mTOR	CNS / Stress Pathways
Stability	Labile (Ester bond)	Stable (Ether bond)	Stable (Ether bond)

Key Takeaway: While Salidroside is the "gold standard" for general adaptogenic effects, **Creoside III** offers a distinct chemical profile suitable for targeting fibrosis and extracellular matrix remodeling due to its specific ester-linked structure.

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- To cite this document: BenchChem. [Structure-Activity Relationship (SAR) of Creoside III Analogs: A Comparative Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13447323#structure-activity-relationship-of-creoside-iii-analogs>]

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